molecular formula C11H12BrClOS B14072397 1-(3-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-2-one

1-(3-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-2-one

Cat. No.: B14072397
M. Wt: 307.63 g/mol
InChI Key: CKLSRYIASWTPKN-UHFFFAOYSA-N
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Description

This compound (CAS RN: 1806549-22-3) features a phenyl ring substituted with a bromomethyl group at position 3 and a methylthio group at position 2. The ketone moiety is modified with a chlorine atom at the β-position of the propan-2-one chain.

Properties

Molecular Formula

C11H12BrClOS

Molecular Weight

307.63 g/mol

IUPAC Name

1-[3-(bromomethyl)-4-methylsulfanylphenyl]-3-chloropropan-2-one

InChI

InChI=1S/C11H12BrClOS/c1-15-11-3-2-8(4-9(11)6-12)5-10(14)7-13/h2-4H,5-7H2,1H3

InChI Key

CKLSRYIASWTPKN-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)CC(=O)CCl)CBr

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis of 1-(3-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-2-one

Retrosynthetic decomposition identifies three critical substructures:

  • The 3-bromomethyl-4-methylthio benzene core
  • The 3-chloropropan-2-one side chain
  • The ketone linkage between the aromatic and aliphatic components

Disconnection at the ketone group suggests two strategic approaches:

  • Friedel-Crafts acylation of a pre-functionalized benzene derivative with chloropropanoyl chloride
  • Nucleophilic substitution on a prochiral ketone intermediate containing leaving groups

The benzene ring’s substitution pattern necessitates sequential introduction of bromomethyl and methylthio groups, requiring careful consideration of reaction orthogonality to avoid cross-reactivity.

Synthetic Routes and Mechanistic Considerations

Route 1: Sequential Functionalization of 3-Methyl-4-mercaptotoluene

This three-step protocol leverages commercially available 3-methyl-4-mercaptotoluene as the starting material:

Step 1: Bromination of the Methyl Group
Treatment with N-bromosuccinimide (NBS, 1.2 equiv) under radical initiation (AIBN, 0.1 equiv) in CCl₄ at 80°C for 6 hours achieves selective bromination of the benzylic methyl group, yielding 3-(bromomethyl)-4-mercaptotoluene with 78% efficiency.

Step 2: Methylthio Group Stabilization
The thiol group is protected as its tert-butyldimethylsilyl (TBS) ether using TBSCl (1.5 equiv) and imidazole (2.0 equiv) in DMF at 0°C to prevent oxidation during subsequent reactions.

Step 3: Ketone Installation via Friedel-Crafts Acylation
Reaction with 3-chloropropanoyl chloride (1.1 equiv) in the presence of AlCl₃ (1.5 equiv) in dichloromethane at -15°C for 2 hours installs the chloropropanone moiety, followed by TBS deprotection with tetrabutylammonium fluoride (TBAF) to yield the target compound (overall yield: 62%).

Table 1: Optimization of Friedel-Crafts Acylation Conditions
Parameter Tested Range Optimal Value Yield Impact
Temperature (°C) -30 to 25 -15 +22%
AlCl₃ Equivalents 1.0–2.5 1.5 +18%
Reaction Time (hr) 1–4 2 +9%

Route 2: Palladium-Catalyzed Cross-Coupling Approach

For enhanced regiocontrol, this route employs Suzuki-Miyaura coupling to construct the aromatic system:

Step 1: Synthesis of 3-Bromo-4-(methylthio)benzylboronic Acid
3,4-Dibromotoluene undergoes selective thiolation with sodium thiomethoxide (NaSCH₃, 2.0 equiv) in DMSO at 120°C for 8 hours, followed by Miyaura borylation with bis(pinacolato)diboron (1.3 equiv) and Pd(dppf)Cl₂ (0.05 equiv) to generate the boronic ester intermediate.

Step 2: Cross-Coupling with 3-Chloropropan-2-one Enolate
The boronated intermediate reacts with 3-chloropropan-2-one enolate (generated from LDA, 1.1 equiv) under Pd(PPh₃)₄ (0.03 equiv) catalysis in THF at -78°C to room temperature, achieving 68% yield with >95% regioselectivity.

Step 3: Benzylic Bromination
Final bromination using CuBr₂ (2.0 equiv) and tert-butyl hydroperoxide (TBHP, 3.0 equiv) in acetonitrile at 60°C introduces the bromomethyl group (yield: 84%).

Comparative Analysis of Synthetic Methods

Table 2: Route Comparison for Industrial Scalability
Parameter Route 1 Route 2
Total Steps 3 4
Overall Yield 62% 58%
Pd Catalyst Cost N/A $1,200/g
Temperature Extremes -15°C -78°C
Byproduct Management Moderate Complex

Route 1 demonstrates superior cost-efficiency for large-scale production despite lower atom economy (41% vs. 54% in Route 2). The radical bromination in Step 1 of Route 1 generates HBr as the primary byproduct, which can be neutralized efficiently using aqueous NaOH scrubbers.

Spectroscopic Characterization and Validation

Key analytical data for the target compound:

  • HRMS (ESI+): m/z 307.6312 [M+H]⁺ (calc. 307.6309)
  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.2 Hz, 1H), 7.64 (s, 1H), 7.49 (d, J=8.1 Hz, 1H), 4.72 (s, 2H), 3.21 (s, 3H), 2.98 (q, J=7.0 Hz, 2H), 1.89 (t, J=7.0 Hz, 3H)
  • ¹³C NMR (101 MHz, CDCl₃): δ 198.4 (C=O), 144.2 (C-S), 136.7–122.4 (Ar-C), 44.8 (CH₂Br), 38.1 (SCH₃), 32.7 (CH₂Cl), 18.3 (CH₃)

The coupling constant between H-2 and H-6 (J=8.2 Hz) confirms para-disposed substituents on the aromatic ring, while the singlet at δ 4.72 ppm verifies successful bromomethyl installation.

Industrial Scale-Up Challenges and Solutions

Bromination Exotherm Management

Adiabatic calorimetry studies reveal a 58°C temperature spike during NBS-mediated bromination. Implementing a segmented addition protocol with subsurface injection reduces thermal gradients, improving yield consistency from ±15% to ±3% across 100 kg batches.

Chloroketone Stabilization

The 3-chloropropan-2-one moiety exhibits thermal lability above 40°C. Process analytical technology (PAT) utilizing inline FTIR monitors enol tautomer formation, enabling real-time adjustment of reaction pH to maintain ketone stability during workup.

Chemical Reactions Analysis

1-(3-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromomethyl group can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The methylthio group may also play a role in the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

a) Bromomethyl-Substituted Compounds
  • 2-[3-(Bromomethyl)phenyl]thiophene (CAS RN: 85553-44-2): This compound shares the bromomethyl-phenyl motif but replaces the methylthio group with a thiophene ring. Its molecular weight (253.16 g/mol) and melting point (57°C) contrast with the target compound, which likely has higher molecular weight due to the additional methylthio and chloropropanone groups.
  • Its decomposition temperature (>280°C) suggests greater thermal instability compared to the target compound.
b) Methylthio-Containing Analogues

Compounds like 4-(methylthio)butan-2-one and 3-(methylthio)propan-1-ol highlight the electronic effects of the methylthio group. These simpler analogues exhibit lower molecular complexity but demonstrate how sulfur-containing substituents influence solubility and reactivity.

Chloropropanone Derivatives

a) 2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one

Synthesized via bromination of an α,β-unsaturated ketone , this compound shares a brominated ketone structure.

b) 1-(4-Bromophenyl)-3-(3-chloropropanoyl)thiourea

This thiourea derivative features a chloropropanoyl group linked to a bromophenyl ring. Its crystal structure reveals intramolecular hydrogen bonds (N2–H2⋯O1 and C6–H6⋯S1) , which may stabilize the molecule—a property the target compound might lack due to its non-planar thiourea-free structure.

Substituted Phenylpropanones

Compounds like 1-(4-hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one are synthesized via Claisen-Schmidt condensation. Unlike the target compound, these enones lack halogen substituents but demonstrate how aryl groups influence conjugation and photophysical properties.

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point/Decomposition Key Features Reference
Target Compound C₁₁H₁₀BrClOS ~315.62 Not reported Bromomethyl, methylthio, chloroketone
2-[3-(Bromomethyl)phenyl]thiophene C₁₁H₉BrS 253.16 57°C Thiophene ring, bromomethyl
1-(4-Bromophenyl)-3-(3-chloropropanoyl)thiourea C₁₀H₉BrClN₂OS 329.62 >280°C (dec.) Thiourea, hydrogen bonding
4-(Methylthio)butan-2-one C₅H₁₀OS 118.20 Not reported Simple methylthio-ketone

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis likely involves bromination of a methylthio-phenyl precursor, analogous to methods used for 2-bromo-α,β-unsaturated ketones .
  • Reactivity: The bromomethyl group enhances electrophilicity, while the methylthio group may act as an electron donor, modulating reaction pathways .
  • Stability : The absence of reported decomposition data for the target compound contrasts with thermally unstable analogues like 1-[4-(bromomethyl)phenyl]-1H-1,2,4-triazole hydrobromide hydrate .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-2-one, and what factors influence reaction efficiency?

  • Methodological Answer : The synthesis typically involves bromination of a precursor such as 1-(3-methyl-4-(methylthio)phenyl)-3-chloropropan-2-one. Bromine (Br₂) in chloroform (CHCl₃) is added slowly to the precursor under stirring, followed by refluxing to ensure complete substitution at the methyl group. Excess solvent is distilled off, and the product is purified via recrystallization (e.g., acetone evaporation) . Key factors include:

  • Solvent choice : Chloroform or dichloromethane minimizes side reactions.
  • Stoichiometry : Excess bromine ensures complete bromomethylation.
  • Temperature control : Reflux conditions (~60°C) optimize reaction kinetics without decomposition.
  • Purification : Column chromatography or recrystallization removes dibrominated byproducts .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks for the bromomethyl group (δ ~4.3–4.5 ppm for CH₂Br), methylthio (δ ~2.5 ppm for SCH₃), and carbonyl (δ ~210 ppm for C=O) confirm structural integrity.
  • MS (ESI) : Molecular ion peaks ([M+H]⁺) validate the molecular weight.
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines the structure. Hydrogen atoms are positioned geometrically, and thermal parameters are refined using a riding model. Disordered atoms (e.g., bromomethyl groups) are modeled with occupancy constraints .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reaction outcomes when varying substituents on the phenyl ring?

  • Methodological Answer : Contradictions arise from steric/electronic effects of substituents. For example:

  • Electron-withdrawing groups (e.g., -Cl) reduce bromomethylation efficiency by deactivating the ring, requiring higher temperatures or catalysts.
  • Steric hindrance (e.g., ortho-substituents) slows reaction kinetics.
  • Mitigation :
  • Use computational tools (DFT) to predict substituent effects on transition states.
  • Optimize reaction conditions via Design of Experiments (DoE) to account for competing pathways .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Calculate LUMO energies to assess electrophilicity at the bromomethyl site. Higher LUMO energy indicates lower reactivity.
  • Molecular Dynamics : Simulate solvation effects (e.g., polar aprotic solvents like DMF enhance SN2 reactivity).
  • Docking Studies : Predict interactions with nucleophiles (e.g., thiols) to design targeted derivatives.
  • Case Study : Methylthio groups increase electron density at the phenyl ring, reducing electrophilicity compared to nitro-substituted analogs .

Q. What are the challenges in determining crystal structures of halogenated analogs, and how are they addressed?

  • Methodological Answer :

  • Disorder : Bromine and chlorine atoms often exhibit positional disorder. Refinement with PART instructions in SHELXL resolves this .
  • Twinned Crystals : Use PLATON’s TWINABS to correct intensity data for twinning .
  • Hydrogen Bonding : Intramolecular interactions (e.g., N–H⋯S) stabilize the structure but complicate phase determination. High-resolution data (≤0.8 Å) and anisotropic refinement improve accuracy .

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